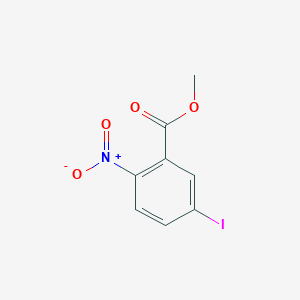
Methyl 5-iodo-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-2-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 of the benzene ring are substituted by iodine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-iodo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by iodination. The nitration step typically involves treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position. The iodination step can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the meta position relative to the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-iodo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.
Major Products Formed:
Substitution: Methyl 5-azido-2-nitrobenzoate or methyl 5-thiocyanato-2-nitrobenzoate.
Reduction: Methyl 5-iodo-2-aminobenzoate.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Methyl 5-iodo-2-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-iodo-2-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atom can participate in halogen bonding and can be replaced by other functional groups through substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 5-bromo-2-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 5-chloro-2-nitrobenzoate: Contains a chlorine atom instead of iodine.
Methyl 5-fluoro-2-nitrobenzoate: Contains a fluorine atom instead of iodine.
Comparison: Methyl 5-iodo-2-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C8H6INO4 |
|---|---|
Molecular Weight |
307.04 g/mol |
IUPAC Name |
methyl 5-iodo-2-nitrobenzoate |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 |
InChI Key |
VREWLBDQFVHNOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
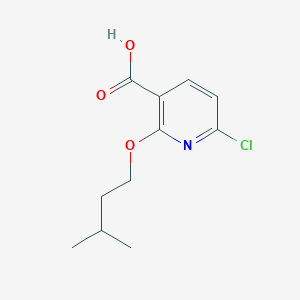
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)
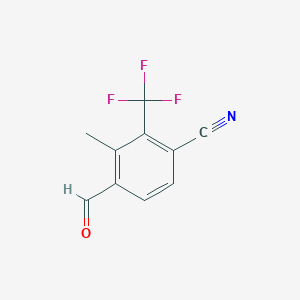
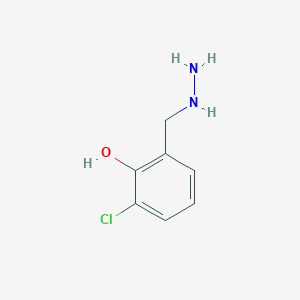
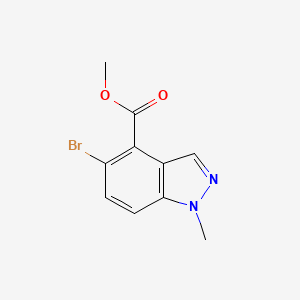
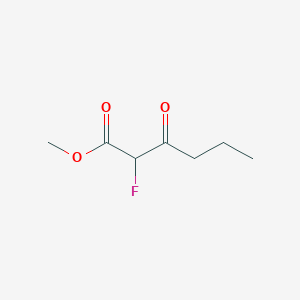

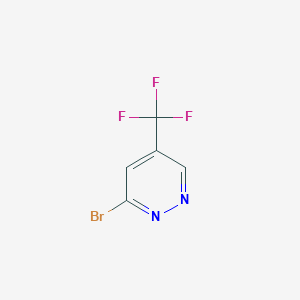
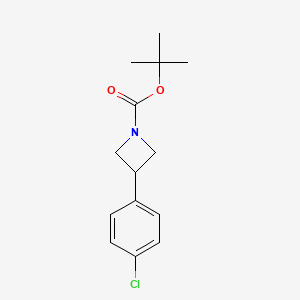
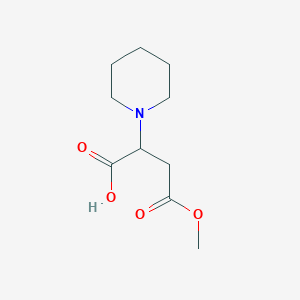
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)

![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
